Home > Products > Screening Compounds P43966 > 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 848369-63-1

3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2806559
CAS Number: 848369-63-1
Molecular Formula: C12H17ClN4O2
Molecular Weight: 284.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(7-Alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (I)

Compound Description: This series of compounds functions as potential hypocholesterolemics. They were synthesized and evaluated for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cholesterol esterification [].

Relevance: These compounds share the core structure of a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold with 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The key structural difference lies in the substituents at the 3 and 8 positions of the purine ring. While the target compound has a butyl group at the 3 position and a chloromethyl group at the 8 position, compounds in series I possess a 7-alkyl-8-ylmethyl group at the 3 position and a 1-(2,6-diisopropylphenyl)urea moiety at the 8 position [].

3-[2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas (II)

Compound Description: Similar to series I, these compounds were also synthesized and investigated as potential ACAT inhibitors for hypocholesterolemic activity [].

Relevance: Compounds in series II are structurally similar to series I, sharing the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core with 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. They differ in the substituents at the 3 and 7 positions. While the target compound has a butyl group at the 3 position and an ethyl group at the 7 position, compounds in series II possess a 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl group at the 3 position and a 1-(2,6-diisopropylphenyl)urea moiety at the 7 position [].

3-Alkyl/aryl/cycloalkyl-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (III)

Compound Description: This diverse series includes compounds with alkyl, aryl, or cycloalkyl substituents. They were synthesized and evaluated for their in vitro ACAT inhibitory activity [].

Relevance: Series III compounds belong to the same class of 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives as 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. These compounds possess diverse substituents at the 3 and 8 positions, showcasing various modifications on the core purine structure for potential ACAT inhibition. The diversity highlights the exploration of structure-activity relationships within this chemical class [].

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This specific compound exhibited significant inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM in vitro [].

Relevance: This compound shares the core structure of a 2,3,6,7-tetrahydro-1H-purine-2,6-dione with 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While the target compound has a butyl group at position 3, a chloromethyl at position 8, and an ethyl group at position 7, this compound has a methyl group at position 3, a [2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl] group at position 8, and a (3-phenoxypropyl) group at position 7 []. This highlights the exploration of various substituents at these positions for modulating biological activities.

2-[(1-Substituted)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide (6a-g and 7a-g)

Compound Description: This series of olomoucine analogs was designed and synthesized as potential anticancer agents. Their activity was evaluated against the human breast cancer cell line MCF-7 [].

Relevance: Compounds in this series share the core 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold with 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. They highlight modifications at the 8 position with a sulfanyl acetamide group, suggesting the exploration of this region for anticancer activity [].

Overview

3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound exhibits structural features that may contribute to its biological activity, particularly in the context of inhibiting certain enzymes or pathways in cellular processes.

Source

The compound is synthesized through various chemical reactions involving purine derivatives and alkyl halides. Research has indicated its potential as a selective inhibitor for specific enzymes, such as phosphodiesterase types and tumor necrosis factor alpha, making it of interest in pharmaceutical applications.

Classification

This compound can be classified under the category of purine derivatives. Purines are essential components of nucleic acids and play critical roles in various biological functions. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in drug design targeting specific biochemical pathways.

Synthesis Analysis

Methods

The synthesis of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves:

  1. Starting Materials: Commonly derived from 1H-purine-2,6-dione scaffolds.
  2. Alkylation: The introduction of butyl and ethyl groups is achieved through alkylation reactions with appropriate alkyl halides.
  3. Chloromethylation: The chloromethyl group is introduced using chloromethylating agents.

For example, a general synthetic route may involve the reaction of a purine derivative with a chloromethyl reagent in the presence of a base to facilitate the formation of the desired product .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) to optimize yield and purity. Following synthesis, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Molecular Structure Analysis

Structure

The molecular formula for 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented as C13H18ClN5O2C_{13}H_{18}ClN_5O_2. Its structure features:

  • A bicyclic purine core.
  • Alkyl substituents at specific positions (butyl at position 3 and ethyl at position 7).
  • A chloromethyl group at position 8.

Data

Detailed characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound. For instance, NMR can provide insight into the chemical environment of hydrogen atoms within the molecule .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at the carbonyl groups.

Technical Details

Each reaction pathway requires specific conditions to favor product formation while minimizing side reactions. Reaction kinetics and mechanisms can be studied using spectroscopic methods to monitor changes in concentration over time.

Mechanism of Action

Process

The mechanism of action for 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves:

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes such as phosphodiesterases or tumor necrosis factor alpha.
  2. Molecular Interactions: Hydrogen bonding and hydrophobic interactions play critical roles in stabilizing the enzyme-inhibitor complex.

Data

Experimental studies have indicated that modifications to the substituents on the purine scaffold can significantly affect binding affinity and selectivity towards target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide.

Chemical Properties

Chemical properties encompass stability under various pH conditions and reactivity with electrophiles or nucleophiles. The presence of functional groups such as carbonyls impacts its reactivity profile.

Relevant data includes melting point determination and solubility tests conducted under standardized conditions .

Applications

Scientific Uses

3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has promising applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting phosphodiesterase enzymes implicated in various diseases.
  2. Biochemical Research: Investigating cellular signaling pathways influenced by purine metabolism.

Its unique structure allows for further modifications that could enhance its efficacy and selectivity as a therapeutic agent .

Properties

CAS Number

848369-63-1

Product Name

3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3-butyl-8-(chloromethyl)-7-ethylpurine-2,6-dione

Molecular Formula

C12H17ClN4O2

Molecular Weight

284.74

InChI

InChI=1S/C12H17ClN4O2/c1-3-5-6-17-10-9(11(18)15-12(17)19)16(4-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19)

InChI Key

MUBJNOSPWBBXHZ-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.